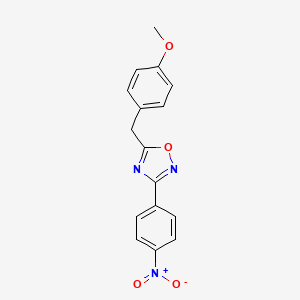![molecular formula C13H10BrNO4 B5748424 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)
4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid, also known as BFABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFABA is a derivative of furoic acid and benzoic acid, which are both widely used in the chemical industry.
Mechanism of Action
The mechanism of action of 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid is not fully understood. However, it has been suggested that 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to cell death.
Biochemical and Physiological Effects:
4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA replication. 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has also been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid, which is essential for the synthesis of nucleic acids. 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has been found to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy. 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of studies on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its dosing and delivery. Additionally, further studies are needed to investigate its potential applications in other fields, such as antiviral and antibacterial therapy. Finally, more research is needed to understand the mechanism of action of 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid and its interactions with other drugs.
Synthesis Methods
4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid can be synthesized through a series of chemical reactions. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. The second step involves the reaction of 5-bromo-2-furoyl chloride with 4-aminobenzoic acid to form 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid. The yield of this reaction is approximately 70%.
Scientific Research Applications
4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells. 4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid's ability to target cancer cells selectively without affecting normal cells makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-[[(5-bromofuran-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-6-5-10(19-11)12(16)15-7-8-1-3-9(4-2-8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPZXVGRJRPAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)





![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)